4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde
Description
4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde (molecular formula: C₁₈H₂₀O) is a biphenyl derivative featuring a tert-butyl group at the 4'-position and an aldehyde functional group at the 2-position of the biphenyl scaffold. The tert-butyl substituent imparts significant steric bulk and electron-donating effects, which influence the compound’s reactivity, solubility, and applications in organic synthesis. This compound is synthesized via palladium-catalyzed cross-coupling or directed C–H activation strategies, achieving yields up to 89% under optimized conditions . Its primary applications include serving as a precursor in pharmaceuticals, materials science, and catalysis due to its unique electronic and steric profile.
Properties
Molecular Formula |
C17H18O |
|---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)benzaldehyde |
InChI |
InChI=1S/C17H18O/c1-17(2,3)15-10-8-13(9-11-15)16-7-5-4-6-14(16)12-18/h4-12H,1-3H3 |
InChI Key |
PQDQYZDWOKBDRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Tert-butyl[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, using DMF and POCl3.
Industrial Production Methods
Industrial production of 4’-Tert-butyl[1,1’-biphenyl]-2-carbaldehyde may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-Tert-butyl[1,1’-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 4’-Tert-butyl[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4’-Tert-butyl[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4’-Tert-butyl[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Tert-butyl[1,1’-biphenyl]-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, influencing biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Reactivity and Properties
The table below summarizes key structural and functional differences between 4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde and related biphenyl carbaldehydes:
Key Comparative Findings
Electronic Properties
- Electron-Donating Groups : The tert-butyl group in the target compound enhances electron density at the biphenyl core, stabilizing intermediates in electrophilic substitutions. This contrasts with electron-withdrawing groups (e.g., trifluoromethyl in , acetyl in ), which reduce electron density and direct reactivity toward nucleophilic pathways.
- Conjugated Systems : The phenylethynyl group in 2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde introduces extended conjugation, enabling applications in optoelectronics, unlike the tert-butyl analogue.
Steric Effects
- The tert-butyl group creates significant steric hindrance, limiting access to the aldehyde group in certain reactions (e.g., bulky nucleophiles). This contrasts with less hindered analogues like [1,1'-biphenyl]-2-carbaldehyde but aligns with 2',4',6'-Trimethyl derivatives , which exhibit even greater steric constraints.
Reactivity in Cross-Coupling Reactions
- The tert-butyl compound’s stability under palladium catalysis makes it suitable for directed C–H functionalization , whereas acetyl-substituted analogues (e.g., ) are prone to ketone-directed reactions.
- Chlorinated derivatives (e.g., ) exhibit regioselectivity in Suzuki-Miyaura couplings due to halogen-directed effects.
Biological Activity
4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by a tert-butyl group attached to one phenyl ring and an aldehyde functional group on the other. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The molecular structure of 4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde can be described as follows:
- Molecular Formula : C15H14O
- Molecular Weight : 226.27 g/mol
- Functional Groups : Aldehyde, aromatic hydrocarbons
Biological Activity Overview
Research indicates that biphenyl derivatives, particularly those with substituents like tert-butyl groups, can exhibit various biological activities including antibacterial, antifungal, and anticancer properties. The following sections detail specific findings related to the biological activity of 4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde.
Antimicrobial Activity
Recent studies have demonstrated that biphenyl derivatives can possess significant antimicrobial effects. For instance, compounds structurally similar to 4'-tert-butyl[1,1'-biphenyl]-2-carbaldehyde have shown promising activity against various bacterial strains.
| Compound | Target Organism | MIC (μg/mL) | Effectiveness |
|---|---|---|---|
| 4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde | Staphylococcus aureus | TBD | TBD |
| Similar biphenyl derivatives | Escherichia coli | 16 | Moderate |
| Similar biphenyl derivatives | Candida albicans | 32 | Moderate |
Anticancer Activity
Biphenyl derivatives have also been investigated for their anticancer properties. The cytotoxicity of these compounds against various cancer cell lines is critical for assessing their therapeutic potential.
Case Study: Cytotoxicity Assay
In vitro studies have evaluated the cytotoxic effects of 4'-tert-butyl[1,1'-biphenyl]-2-carbaldehyde on human cancer cell lines such as HeLa and MCF-7. The following table summarizes the findings:
| Cell Line | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| HeLa | TBD | TBD |
| MCF-7 | TBD | TBD |
Note : The selectivity index is calculated as the ratio of cytotoxicity against cancer cells to normal cells; a higher SI indicates better selectivity for cancer cells.
The biological activities of 4'-tert-butyl[1,1'-biphenyl]-2-carbaldehyde may be attributed to its ability to interact with cellular targets such as enzymes or receptors involved in cell proliferation and survival. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving oxidative stress and DNA damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
